![molecular formula C10H16N2O2 B1519186 2-[4-(2-Aminoethoxy)phenoxy]ethylamine CAS No. 91484-91-2](/img/structure/B1519186.png)
2-[4-(2-Aminoethoxy)phenoxy]ethylamine
説明
“2-[4-(2-Aminoethoxy)phenoxy]ethylamine”, also known as AEEA, is a compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C10H16N2O2 . This indicates that it contains 10 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.科学的研究の応用
Molecular Conformation and Hydration Studies : A study by Macleod and Simons (2004) investigated the molecular conformation and structure of 2-phenoxy ethylamine and its hydrated complexes, providing insights into hydrogen bonding and the rigidity or flexibility of the side chain in such compounds (Macleod & Simons, 2004).
Antioxidant and Antibacterial Properties : Ejidike and Ajibade (2015) synthesized and characterized metal(II) complexes of a compound structurally related to 2-[4-(2-Aminoethoxy)phenoxy]ethylamine, demonstrating significant antioxidant and antibacterial activities (Ejidike & Ajibade, 2015).
Synthesis and Derivatives : The synthesis of 2-(p-nitrophenoxy)ethylamines, related to this compound, was explored by Knipe, Sridhar, and Lound-Keast (1977), providing methods for preparing these compounds (Knipe, Sridhar, & Lound-Keast, 1977).
Structure-Antioxidant Activity Relationship : Chen et al. (2020) studied the antioxidant activities of phenolic acids, including structures related to this compound, revealing the influence of specific functional groups on antioxidant properties (Chen et al., 2020).
Molecular Electronic Device Applications : A study by Chen, Reed, Rawlett, and Tour (1999) used a molecule containing a nitroamine redox center, similar in structure to this compound, in a molecular electronic device, demonstrating significant electronic properties (Chen, Reed, Rawlett, & Tour, 1999).
Lactide and ε-Caprolactone Polymerization : Westmoreland and Arnold (2006) reported the use of phenoxytriamine complexes in the polymerization of lactide and ε-caprolactone, a process relevant to the applications of this compound (Westmoreland & Arnold, 2006).
Neurotransmitter Studies : Macleod and Simons (2003) studied clusters of phenol and ethanolamine, which are structurally similar to this compound, providing insights into neurotransmitter behavior and interactions (Macleod & Simons, 2003).
Safety and Hazards
特性
IUPAC Name |
2-[4-(2-aminoethoxy)phenoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c11-5-7-13-9-1-2-10(4-3-9)14-8-6-12/h1-4H,5-8,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVRBDYCSNZULV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCN)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



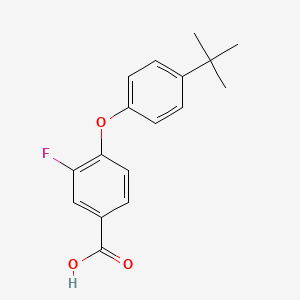

![1-[(4-Bromophenyl)sulfonyl]-4-(2-methoxyethyl)piperazine](/img/structure/B1519106.png)
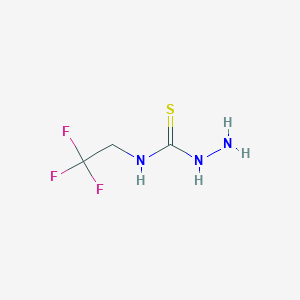
![N-{[2-(methoxymethyl)phenyl]methyl}-1,3-benzoxazol-2-amine](/img/structure/B1519110.png)

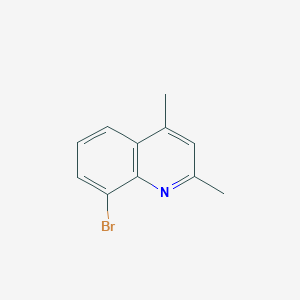
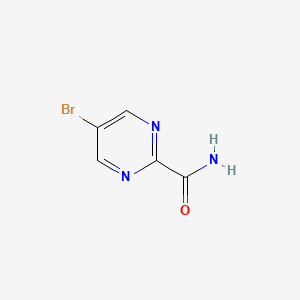
![7-Amino-3-cyclopropyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B1519118.png)
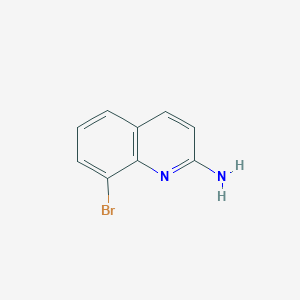
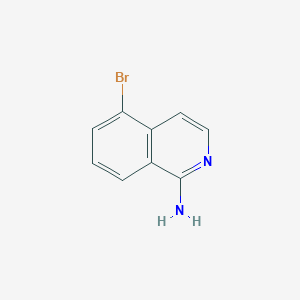

![3-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1519124.png)
